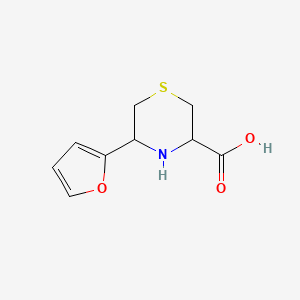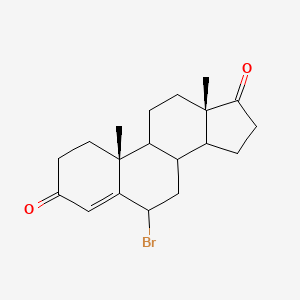![molecular formula C22H22I3NO10 B14779892 (2R)-2-[2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoyl]oxy-3,4,5-trihydroxy-6-methyloxane-2-carboxylic acid](/img/structure/B14779892.png)
(2R)-2-[2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoyl]oxy-3,4,5-trihydroxy-6-methyloxane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-[2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoyl]oxy-3,4,5-trihydroxy-6-methyloxane-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes multiple iodine atoms and hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoyl]oxy-3,4,5-trihydroxy-6-methyloxane-2-carboxylic acid involves multiple steps, including the introduction of iodine atoms and the formation of ester and amide bonds. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-[2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoyl]oxy-3,4,5-trihydroxy-6-methyloxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to remove iodine atoms or reduce carbonyl groups.
Substitution: The iodine atoms can be substituted with other functional groups, such as fluorine or chlorine, under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution of iodine atoms can produce halogenated derivatives with different properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R)-2-[2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoyl]oxy-3,4,5-trihydroxy-6-methyloxane-2-carboxylic acid is used as a building block for synthesizing more complex molecules
Biology
In biology, this compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its unique structure and biological activities make it a promising candidate for developing new treatments for various diseases, including cancer and infectious diseases.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties, such as high reactivity and stability, make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (2R)-2-[2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoyl]oxy-3,4,5-trihydroxy-6-methyloxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s iodine atoms and hydroxyl groups play a crucial role in its biological activities, allowing it to bind to and modulate the activity of enzymes, receptors, and other proteins. This interaction can lead to various cellular effects, such as inhibition of enzyme activity, disruption of cellular signaling pathways, and induction of cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thyroxine: A hormone with a similar structure that contains iodine atoms and is involved in regulating metabolism.
Triiodothyronine: Another thyroid hormone with three iodine atoms, similar to the structure of (2R)-2-[2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoyl]oxy-3,4,5-trihydroxy-6-methyloxane-2-carboxylic acid.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and the presence of multiple iodine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C22H22I3NO10 |
|---|---|
Molekulargewicht |
841.1 g/mol |
IUPAC-Name |
(2R)-2-[2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoyl]oxy-3,4,5-trihydroxy-6-methyloxane-2-carboxylic acid |
InChI |
InChI=1S/C22H22I3NO10/c1-8-16(28)17(29)19(30)22(35-8,21(32)33)36-20(31)14(26)6-9-4-12(24)18(13(25)5-9)34-10-2-3-15(27)11(23)7-10/h2-5,7-8,14,16-17,19,27-30H,6,26H2,1H3,(H,32,33)/t8?,14?,16?,17?,19?,22-/m1/s1 |
InChI-Schlüssel |
UAXFNVMDPMUCQJ-FFWNKYJCSA-N |
Isomerische SMILES |
CC1C(C(C([C@](O1)(C(=O)O)OC(=O)C(CC2=CC(=C(C(=C2)I)OC3=CC(=C(C=C3)O)I)I)N)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)(C(=O)O)OC(=O)C(CC2=CC(=C(C(=C2)I)OC3=CC(=C(C=C3)O)I)I)N)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(3aR,4R,6aS)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-{20-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2,6-dioxopiperidin-1-yl]-3,6,9,12,15,18-hexaoxaicosan-1-yl}pentanamide](/img/structure/B14779810.png)

![Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[1-(1-methylethyl)-1H-imidazole-kappaN3]-, (SP-4-1)-](/img/structure/B14779816.png)
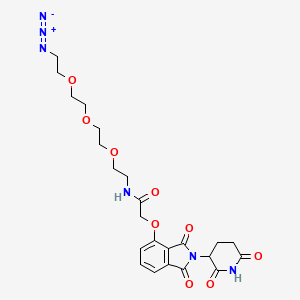
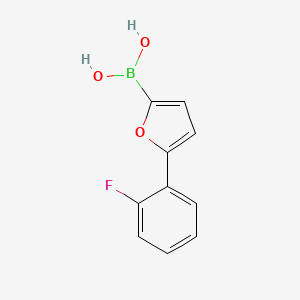
![[(4R,4aS)-4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B14779826.png)
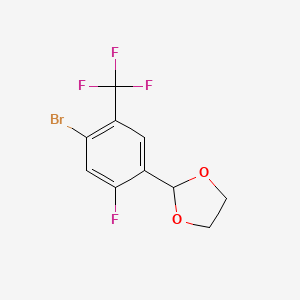
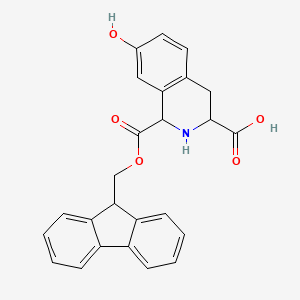
![2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]ethanesulfonic acid](/img/structure/B14779843.png)
![N,N-bis[1-(2-methoxyphenyl)ethyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14779860.png)
![(1R,3aS,3bR,5'R,7S,9aR,9bS,11aS)-7-methoxy-5',9a,11a-trimethyl-3a,3b,3',4,4',5',6,6',7,8,9,9a,9b,10,11,11a-hexadecahydro-3H-spiro[phenanthro[1,2-c]furan-1,2'-pyran]](/img/structure/B14779861.png)
![[2-(2,6-dioxo-piperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B14779869.png)
